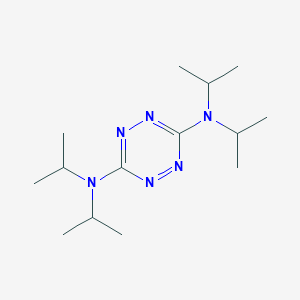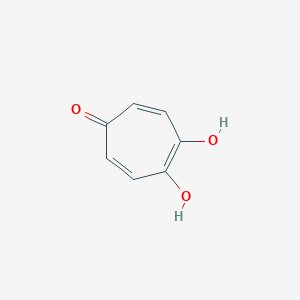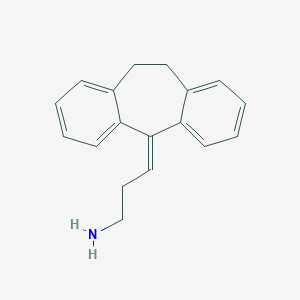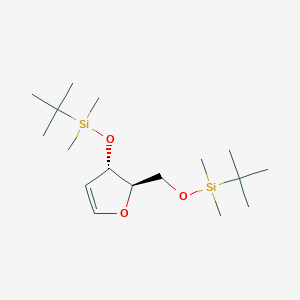
1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol
Descripción general
Descripción
The compound "1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol" is a derivative of furanoid glycals, which are a class of compounds that have been studied for their potential use in various synthetic applications. These compounds are structurally characterized by the absence of a hydroxyl group at the anomeric position, which is replaced by a double bond between the first and fourth carbon atoms, making them anhydro sugars. The specific compound is not directly mentioned in the provided papers, but its related compounds and synthesis methods are discussed, providing valuable insights into its potential characteristics and applications .
Synthesis Analysis
The synthesis of related furanoid glycals typically involves reductive methods from corresponding furanoid glycosyl halides. For instance, the synthesis of 3,5-di-O-substituted 1,4-anhydro-2-deoxy-D-erythro-pent-1-enitol from D-ribose is achieved by using protected sugars that allow the introduction of a halide at the anomeric position . Similarly, the synthesis of 1,5-anhydro-hex-2-enitol, which shares structural similarities with the compound of interest, is performed using a reductive approach with sodium cyanoborohydride/hydrogen chloride . These methods suggest that the synthesis of the compound would likely involve similar reductive steps and protection strategies.
Molecular Structure Analysis
The molecular structure of furanoid glycals is characterized by the anhydro formation, which results in a double bond between the first and fourth carbon atoms. This structural feature is crucial for the reactivity and subsequent transformations of these compounds. X-ray crystallography has been used to determine the structure of related compounds, such as 1,5-anhydro-hex-2-enitol, which adopts an OH5-conformation in its crystalline form . This information provides a basis for understanding the three-dimensional arrangement of atoms in the compound of interest.
Chemical Reactions Analysis
Furanoid glycals are known to be reactive and can undergo various chemical transformations. For example, esters of 1,4-anhydro-L-erythro-pent-1-enitol can isomerize to give 3-deoxypent-2-enofuranoses and react in ethanolic solution to produce anomeric mixtures of ethyl 3-deoxypent-2-enofuranosides . These reactions demonstrate the potential of furanoid glycals to participate in a range of chemical processes, which could be applicable to the compound of interest as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of furanoid glycals are influenced by their molecular structure. The presence of the anhydro group and the double bond imparts certain reactivity patterns to these compounds. While the specific physical properties of "1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol" are not detailed in the provided papers, the reactivity of similar compounds suggests that it would be sensitive to conditions that promote isomerization or addition reactions . The presence of silyl protecting groups also indicates that the compound would be stable under certain conditions, but reactive towards desilylation or further functionalization.
Aplicaciones Científicas De Investigación
Cycloaddition Reactions
1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol is utilized in cycloaddition reactions, as demonstrated by the synthesis of bicyclic adducts through cycloaddition of trichloroacetyl isocyanate to glycals. This process yields a mixture of [2+2] and [4+2] cycloadducts, with the isocyanate entering the glycal molecule stereospecifically anti with respect to the C-3 substituent. This method provides a pathway to synthesize stable β-lactams and water-soluble 2-carboxy-2-deoxypento- and -hexo-pyranosylaminolactams with unique bicyclic sugar structures (Chmielewski & Kałuża, 1987).
Synthesis of Glycal Auxiliaries
The compound serves as a precursor in the synthesis of glycal auxiliaries, which are crucial intermediates in the synthesis of complex carbohydrates. A notable example is the synthesis of 3-O-allyl-1,4-anhydro-5-O-tert-butyldiphenylsilyl-2-deoxy-D-erythro-pent-1-enitol, highlighting the compound's role in facilitating the construction of glycal structures for further chemical transformations (Aly & Pedersen, 2005).
Reactivity and Transformation Studies
Studies on the reactivity and transformation of such compounds in various chemical environments provide insights into their stability and potential for creating novel chemical entities. For instance, the transformation mechanism of related glycals in aqueous solutions has been investigated, offering valuable information on the behavior of these compounds under different conditions and their potential applications in synthesis (Madaj et al., 1995).
Electrophilic Addition Reactions
The compound is involved in electrophilic addition reactions, such as the face-selective electrophilic addition to derivatives of the compound, leading to new C-C bond-forming methods at the anomeric position. This highlights its utility in constructing complex molecular architectures, particularly in the field of nucleoside synthesis (Haraguchi et al., 1995).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl-[[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O3Si2/c1-16(2,3)21(7,8)19-13-15-14(11-12-18-15)20-22(9,10)17(4,5)6/h11-12,14-15H,13H2,1-10H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQWAYXCCNEHEU-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C=CO1)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C=CO1)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473894 | |
| Record name | 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol | |
CAS RN |
173327-56-5 | |
| Record name | 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



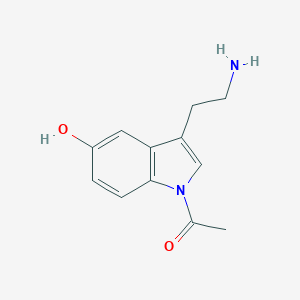
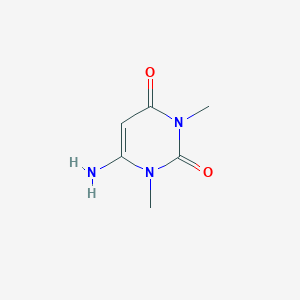
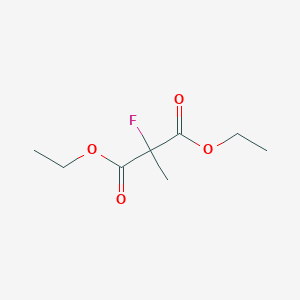
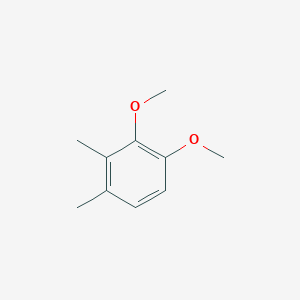
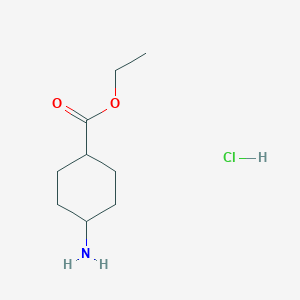
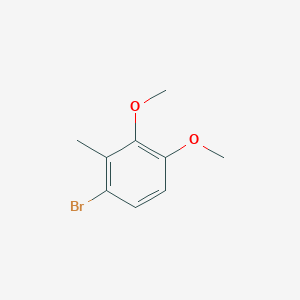
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B104202.png)
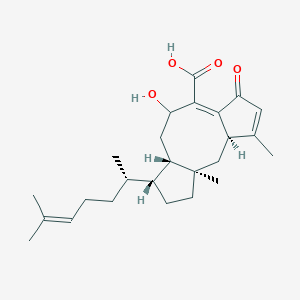
![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)
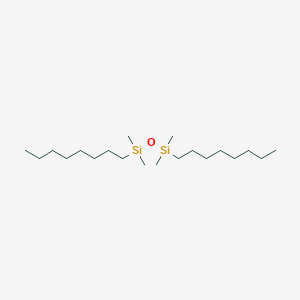
![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
